molecular formula C20H13Cl2NO4 B1663367 (4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one CAS No. 84989-99-1

(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one

Cat. No. B1663367
CAS RN: 84989-99-1
M. Wt: 402.2 g/mol
InChI Key: FACZKZGINIUSLP-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one, also known as DMF, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMF belongs to the family of dibenzofurans and has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Protective Group Application in Synthesis

  • (4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one and similar compounds have been studied for their use as protective groups in chemical synthesis. For example, 4-methoxy-α-methylbenzyl alcohol, a related compound, has been used as a new protecting group for carboxylic acids, demonstrating compatibility with various functional groups (Yoo, Kim Hye, & Kyu, 1990).

Reactions with o-Phenylenediamine

  • The compound's derivatives have been explored in reactions with o-phenylenediamine. Studies have shown that condensation of similar compounds leads to the formation of various complex organic structures, highlighting its potential in organic synthesis (Abou-Teim et al., 1981).

Antitumor and Antimicrobial Activity

  • Derivatives of (4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one have been isolated from marine endophytic fungi and shown to exhibit moderate antitumor and antimicrobial activities. This indicates a potential application in the development of new pharmaceutical agents (Xia et al., 2011).

Novel Organic Synthesis Methods

  • The compound and its related structures have been used to develop new methods for synthesizing benzofurans, a class of organic compounds with various applications in drug development and material science (Luo et al., 2013).

Environmental Applications

  • Research into similar compounds, like dicamba (which shares structural similarities), has revealed their potential in environmental applications, such as the study of degradation products and their behavior in environmental contexts (Lee, Kim, & Kim, 2008).

properties

CAS RN

84989-99-1

Product Name

(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one

Molecular Formula

C20H13Cl2NO4

Molecular Weight

402.2 g/mol

IUPAC Name

1,3-dichloro-6-[(4-methoxyphenyl)iminomethyl]dibenzofuran-2,7-diol

InChI

InChI=1S/C20H13Cl2NO4/c1-26-11-4-2-10(3-5-11)23-9-13-15(24)7-6-12-17-16(27-20(12)13)8-14(21)19(25)18(17)22/h2-9,24-25H,1H3

InChI Key

FACZKZGINIUSLP-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl

SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC3=C2OC4=CC(=C(C(=C34)Cl)O)Cl)O

Other CAS RN

84989-99-1

synonyms

D11;  CK2 inhibitor D11;  1,3-Dichloro-6-[(E)-((4-methoxyphenyl)imino)methyl] dibenzo(b,d)furan-2,7-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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